molecular formula C16H11Br2N B3185823 4,7-Dibromo-6-methyl-2-phenylquinoline CAS No. 1189106-53-3

4,7-Dibromo-6-methyl-2-phenylquinoline

Cat. No.: B3185823
CAS No.: 1189106-53-3
M. Wt: 377.07 g/mol
InChI Key: WOZFXRMFUWQSRE-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural and electronic properties make it a versatile building block for the development of a wide array of functional molecules.

In medicinal chemistry , quinoline derivatives have been extensively investigated and are found in a number of approved drugs. The quinoline core is a key pharmacophore in antimalarial agents like quinine and chloroquine, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for intercalation with DNA and interaction with various enzymes and receptors, making it a privileged scaffold in drug discovery.

In materials science , the rigid and planar structure of the quinoline ring system, combined with its photophysical properties, makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other organic electronic materials. The ability to modify the quinoline core with various functional groups allows for the fine-tuning of its electronic and optical properties.

Rationale for Investigating Poly-substituted Quinoline Derivatives

The investigation of poly-substituted quinoline derivatives is driven by the desire to modulate and enhance the properties of the basic quinoline scaffold. The introduction of multiple substituents at various positions on the quinoline ring system can have a profound impact on the molecule's steric and electronic properties, which in turn influences its biological activity, photophysical characteristics, and reactivity.

Structure-Activity Relationship (SAR) Studies: In drug discovery, the synthesis of a library of poly-substituted quinoline derivatives is a common strategy to establish structure-activity relationships. By systematically varying the substituents and their positions, researchers can identify the key structural features required for a desired biological effect. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's ability to interact with biological targets.

Tuning of Physicochemical Properties: In materials science, the addition of different functional groups to the quinoline core can be used to tune the material's properties, such as its emission wavelength, quantum yield, and charge transport characteristics. This allows for the rational design of materials with specific properties for various applications.

Access to Novel Chemical Space: The synthesis of poly-substituted quinolines allows chemists to explore new areas of chemical space, potentially leading to the discovery of molecules with novel properties and applications.

Specific Focus on the Structural Architecture of 4,7-Dibromo-6-methyl-2-phenylquinoline

A detailed analysis of the specific structural architecture of this compound is hampered by the lack of available experimental data in the scientific literature. However, we can infer some general structural features based on its chemical name and the known properties of the quinoline scaffold.

The core of the molecule is a quinoline ring system. Attached to this core are the following substituents:

A phenyl group at position 2.

A bromo group at position 4.

A methyl group at position 6.

A bromo group at position 7.

Without experimental data from techniques like X-ray crystallography or detailed NMR spectroscopy, any further discussion on the precise bond lengths, bond angles, and three-dimensional conformation of this compound would be purely speculative.

Below is a table of the basic physicochemical properties that are available for this compound.

PropertyValue
CAS Number 1189106-53-3
Molecular Formula C₁₆H₁₁Br₂N
Molecular Weight 377.07 g/mol
Predicted Boiling Point 458.4±40.0 °C chemicalbook.com
Predicted Density 1.634±0.06 g/cm³ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-53-3

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

4,7-dibromo-6-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Br2N/c1-10-7-12-14(18)9-15(11-5-3-2-4-6-11)19-16(12)8-13(10)17/h2-9H,1H3

InChI Key

WOZFXRMFUWQSRE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)N=C(C=C2Br)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(C=C2Br)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromo 6 Methyl 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4,7-Dibromo-6-methyl-2-phenylquinoline, ¹H and ¹³C NMR are the primary methods for elucidating the molecular framework.

The ¹H NMR spectrum of this compound would provide crucial information about the number, connectivity, and chemical environment of the hydrogen atoms (protons) in the molecule. Each unique proton or group of equivalent protons would produce a distinct signal in the spectrum.

Expected Signals: The structure has several distinct proton environments:

Methyl Group: The protons of the methyl group at the C6 position would likely appear as a singlet in the aliphatic region (typically around 2.4-2.6 ppm).

Quinoline (B57606) Ring Protons: The protons on the quinoline core at positions C3, C5, and C8 would each produce a distinct signal. Their chemical shifts would be in the aromatic region (typically 7.0-9.0 ppm), influenced by the bromine and phenyl substituents. The proton at C8 would likely be the most downfield-shifted due to the influence of the nitrogen atom.

Phenyl Ring Protons: The five protons on the C2-phenyl group would show characteristic signals in the aromatic region. These would likely appear as multiplets resulting from coupling between adjacent protons on the phenyl ring.

Coupling Information: Spin-spin coupling between adjacent, non-equivalent protons would cause signals to split into doublets, triplets, or more complex multiplets, revealing which protons are neighbors in the structure. For instance, the coupling patterns of the phenyl ring protons would confirm their relative positions.

A ¹³C NMR spectrum reveals the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a signal at a specific chemical shift, indicating its electronic environment.

Expected Signals: The molecule has 16 carbon atoms. Due to symmetry in the phenyl group, some carbons may be chemically equivalent, but a total of 16 distinct signals would be expected in a broadband-decoupled spectrum.

Aliphatic Carbon: The methyl carbon (C6-CH₃) would appear at a high-field (upfield) chemical shift, characteristic of sp³-hybridized carbons.

Aromatic and Heteroaromatic Carbons: The remaining 15 carbons of the quinoline and phenyl rings would resonate in the downfield aromatic region (typically 110-160 ppm).

Substituent Effects: The carbons directly bonded to the bromine atoms (C4 and C7) and the nitrogen atom (C2 and C8a) would have their chemical shifts significantly influenced. The C-Br bonds would cause a downfield shift relative to an unsubstituted carbon, though this effect is complex. The carbons of the quinoline ring would have shifts characteristic of heteroaromatic systems.

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. This would be used to trace the connectivity of protons within the phenyl ring and the quinoline ring system, confirming which protons are on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as connecting the phenyl ring to the C2 position of the quinoline and the methyl group to the C6 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. nist.gov

For this compound (C₁₆H₁₁Br₂N), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental formula. The presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nist.gov Consequently, the molecular ion peak (M⁺) would appear as a characteristic triplet pattern:

A peak for the molecule containing two ⁷⁹Br isotopes (M).

A peak for the molecule containing one ⁷⁹Br and one ⁸¹Br isotope (M+2), which would be approximately twice the intensity of the M peak.

A peak for the molecule containing two ⁸¹Br isotopes (M+4), which would be approximately the same intensity as the M peak.

The fragmentation pattern, typically induced by techniques like Electron Ionization (EI), would show the loss of specific fragments (e.g., Br, CH₃, HCN), providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. amazonaws.com It is used to identify the functional groups present in a compound. uhcl.edu The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Absorption bands would appear above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic quinoline and phenyl rings.

Aliphatic C-H Stretching: Bands corresponding to the C-H bonds of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

C-Br Stretching: The carbon-bromine bond stretches would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide a complete and unambiguous structural determination.

The analysis would yield precise data on:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-H, C-N, C-Br) and the angles between them would be determined with high precision.

Conformation: It would reveal the relative orientation of the phenyl ring with respect to the quinoline ring system. The dihedral angle between the two rings would be precisely measured.

Planarity: The technique would confirm the planarity of the quinoline and phenyl ring systems.

Crystal Packing: It would show how the individual molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions such as π–π stacking, which are common in planar aromatic systems.

Chromatographic Methods for Purity Assessment and Isolation

The purification and assessment of purity for this compound typically involve a combination of thin-layer chromatography (TLC) for rapid analysis and high-performance liquid chromatography (HPLC) for quantitative purity determination and preparative isolation.

Thin-Layer Chromatography (TLC)

TLC is a crucial technique for monitoring the progress of reactions that synthesize this compound and for identifying suitable solvent systems for larger-scale purification via column chromatography. In a typical TLC analysis, a small amount of the crude reaction mixture is spotted onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a sealed chamber containing a specific mixture of solvents (the mobile phase).

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The polarity of the compound relative to the polarity of the mobile phase determines its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a compound like this compound, which is expected to be relatively nonpolar, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly employed.

Table 1: Hypothetical TLC Analysis Data for this compound

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)
Visualization UV Light (254 nm)
Hypothetical Rf Value 0.45

Note: This data is hypothetical and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated chromatographic technique that provides higher resolution and is used for both the accurate determination of purity and for the isolation of the pure compound. In HPLC, the sample is injected into a column packed with a stationary phase (often silica-based), and a liquid mobile phase is pumped through the column under high pressure.

For a compound such as this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. A UV detector is typically used to monitor the eluting compounds, and the time at which a compound elutes is known as its retention time (tR). The purity of the sample can be determined by integrating the area of the corresponding peak in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Illustrative Retention Time (tR) 5.8 min

Note: This data is illustrative and represents a typical starting point for method development.

By adjusting the composition of the mobile phase and the type of stationary phase, these chromatographic methods can be optimized for the efficient separation and purification of this compound from reaction byproducts and starting materials, ensuring a high degree of purity for subsequent spectroscopic and structural analysis.

Structure Property Relationships of 4,7 Dibromo 6 Methyl 2 Phenylquinoline and Its Analogues Non Biological Focus

Influence of Halogenation on Electronic Properties and Reactivity

The presence of two bromine atoms on the quinoline (B57606) core at positions 4 and 7 significantly modulates the electronic landscape and reactivity of the molecule. Halogen substituents, like bromine, exert a dual electronic influence on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) scbt.com.

Inductive Effect: Due to bromine's high electronegativity, it pulls electron density away from the quinoline ring through the sigma bonds. This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to an unsubstituted quinoline.

The positions of the bromine atoms are critical. The bromine at the 7-position primarily influences the benzo part of the quinoline, while the bromine at the 4-position directly affects the pyridinoid ring. This dibromination pattern makes the molecule a useful precursor in cross-coupling reactions where the C-Br bonds can be selectively functionalized. The presence of electron-withdrawing groups, such as halogens, can activate aryl halides for certain reactions, particularly those involving nucleophilic substitution or metal-catalyzed processes mdpi.com. In related halogenated quinolines, the halogen atoms provide reactive handles for further molecular elaboration through reactions like Suzuki or Buchwald-Hartwig couplings.

Steric and Electronic Effects of Methyl and Phenyl Substituents on Molecular Conformation and Reactivity

The methyl and phenyl groups introduce significant steric and electronic modifications to the 4,7-dibromoquinoline (B1286496) scaffold.

Methyl Group: The 6-methyl group is an electron-donating group (+I effect and hyperconjugation), which slightly activates the benzene (B151609) portion of the quinoline ring. This partially offsets the deactivating effect of the adjacent 7-bromo substituent. Sterically, the methyl group at the 6-position can influence the local molecular environment, but its impact is less pronounced than that of peri-substituents (e.g., at positions 1 and 8), which can cause significant distortion of the quinoline ring's planarity bldpharm.comacs.org.

Phenyl Group: The 2-phenyl substituent is a major determinant of the molecule's three-dimensional structure. Due to steric hindrance with the hydrogen atom at the 3-position and the quinoline nitrogen, the phenyl ring is typically not coplanar with the quinoline ring system. In a closely related structure, 4-phenylquinolin-2-(1H)-one, the dihedral angle between the quinoline and phenyl moieties was determined to be 64.65° iaea.org. A similar significant twist is expected in 4,7-Dibromo-6-methyl-2-phenylquinoline. This lack of planarity disrupts the π-conjugation between the two aromatic systems, influencing the molecule's electronic and spectroscopic properties. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group via resonance, depending on the reaction type, but its twisted conformation limits this electronic communication.

The combination of these substituents—the electron-donating methyl group, the bulky and electronically versatile phenyl group, and the electron-withdrawing bromo groups—creates a complex pattern of reactivity. For instance, in Friedländer condensation reactions used to synthesize such quinolines, the nature and position of substituents on the starting materials direct the cyclization and determine the final product ijlaindia.org.

Spectroscopic Properties (e.g., UV-Vis Absorption, Fluorescence)

The spectroscopic properties of this compound are governed by its extended, albeit partially twisted, conjugated system. While specific data for this exact molecule are not available, the properties of close analogues provide valuable insights.

A structurally similar compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767), which also features a dihalogenated phenylquinoline core, exhibits strong photoluminescence ijlaindia.org. This suggests that this compound is also likely to be a fluorescent material. The absorption and emission wavelengths are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The key spectroscopic features, extrapolated from an analogue, are presented below:

PropertyObservation for Analogue (2-(4-bromophenyl)-6-chloro-4-phenylquinoline)Expected Property for Target Compound
Excitation Maximum (λ_ex) 373 nm ijlaindia.orgStrong absorption in the UVA region (350-400 nm)
Emission Maximum (λ_em) 422 nm (Blue region) ijlaindia.orgEmission in the blue part of the visible spectrum
Color Coordinates (CIE 1931) (x=0.1603, y=0.0509) ijlaindia.orgNear-blue emission coordinates

Data for 2-(4-bromophenyl)-6-chloro-4-phenylquinoline from ijlaindia.org.

The phenyl group at the 2-position and the halogens contribute significantly to the photophysical properties. The twisted conformation of the phenyl group can lead to the formation of intramolecular charge-transfer (ICT) states upon excitation, which can influence the fluorescence quantum yield and Stokes shift.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound relate to its ability to accept or donate electrons. The quinoline nucleus is an electron-deficient aromatic system, and the presence of two electron-withdrawing bromine atoms further enhances this deficiency. Consequently, the compound is expected to undergo reduction more readily than it undergoes oxidation.

While specific experimental data for this compound are not publicly available, its behavior can be inferred from general principles.

Reduction: The molecule would likely be reduced at the quinoline ring system. The first reduction potential would be influenced by the LUMO energy level, which is lowered by the electron-withdrawing bromo substituents. This would make the reduction process less negative (i.e., easier) compared to unsubstituted 2-phenylquinoline (B181262).

The electrochemical behavior is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic semiconductors, where the HOMO and LUMO energy levels dictate charge injection and transport properties ijlaindia.org.

Supramolecular Interactions and Self-Assembly Potential in Chemical Systems

The substituents on this compound provide multiple avenues for non-covalent interactions, which can drive self-assembly into ordered supramolecular structures in the solid state.

π–π Stacking: The planar quinoline core and the adjacent phenyl ring are capable of engaging in π–π stacking interactions. Although the phenyl ring is twisted, it can still participate in offset stacking with neighboring molecules. These interactions are fundamental in the crystal packing of aromatic compounds and are crucial for charge transport in organic electronic materials iaea.org.

Halogen Bonding: The bromine atoms at the 4 and 7 positions can act as halogen bond donors, interacting with Lewis basic sites (e.g., the quinoline nitrogen of another molecule). This type of directional interaction is increasingly recognized as a powerful tool in crystal engineering.

C–H···π and C–H···N/Br Interactions: The various C-H bonds of the methyl and phenyl groups, as well as those on the quinoline ring, can act as weak hydrogen bond donors. They can interact with the π-systems of the aromatic rings (C–H···π) or with the electronegative nitrogen and bromine atoms (C–H···N, C–H···Br) iaea.orgmdpi.com.

In the crystal structure of the related 4-phenylquinolin-2-(1H)-one, the packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds iaea.org. For this compound, which lacks the N-H and C=O groups, the packing would be dominated by a combination of π–π, halogen, and C–H-based interactions, leading to complex three-dimensional architectures. The specific interplay of these forces dictates the crystal packing and, consequently, the material's bulk properties.

Computational and Theoretical Investigations of 4,7 Dibromo 6 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,7-Dibromo-6-methyl-2-phenylquinoline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional geometry (geometrical optimization). nih.gov These calculations would provide key insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

HOMO-LUMO Analysis and Energy Gaps

A critical aspect of DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For a substituted quinoline (B57606), the distribution of HOMO and LUMO orbitals would reveal the electron density and the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. mdpi.comnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red areas indicate negative electrostatic potential (electron-rich regions), often associated with lone pairs of heteroatoms like nitrogen, and are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor regions), usually found around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For this compound, an MEP map would identify the electron-rich nitrogen atom in the quinoline ring and potential electrophilic sites on the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule. nih.govnih.gov For this compound, MD simulations would explore the rotational freedom around the single bond connecting the phenyl group to the quinoline core, identifying the most stable conformations and the energy barriers between them. These simulations are also instrumental in understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a set of compounds with a specific chemical attribute or activity. mdpi.comnih.gov These models are essentially mathematical equations that can predict the properties of new, un-synthesized compounds based on their molecular structure. nih.govliverpool.ac.uk To develop a QSPR model for a class of compounds including this compound, one would calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for a series of related quinoline derivatives and then use statistical methods to build a predictive model for a property of interest, such as solubility, toxicity, or a specific biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry methods, particularly DFT, can be used to predict spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are highly valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. For this compound, such calculations would provide a predicted NMR spectrum, aiding in the assignment of signals in an experimentally obtained spectrum.

Advanced Applications in Chemical Sciences and Materials Research

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The presence of two chemically distinct bromine atoms on the quinoline (B57606) core of 4,7-Dibromo-6-methyl-2-phenylquinoline makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise introduction of different substituents.

The reactivity of the C-Br bonds in dihalogenated quinolines is well-established, with palladium-catalyzed reactions being a cornerstone of their synthetic utility. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. For instance, the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been demonstrated starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one through sequential palladium-catalyzed reactions. This highlights the potential for regioselective functionalization of dihalogenated quinolines.

The differential reactivity of the bromine atoms at the C4 and C7 positions can be exploited to introduce a variety of functional groups, leading to the construction of novel polycyclic and polyfunctional molecules. This strategic functionalization is crucial for developing compounds with tailored electronic and biological properties. The synthesis of various substituted 2-phenylquinoline (B181262) derivatives has been achieved through methods like the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives. nih.gov

Reaction Type Reagents Potential Product Type
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, BaseAryl-substituted quinolines
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseAlkynyl-substituted quinolines
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino-substituted quinolines
Stille CouplingOrganostannanes, Pd catalystAlkyl/Aryl-substituted quinolines

This table illustrates potential transformations based on the known reactivity of similar di-bromo quinoline systems.

Ligands in Catalytic Systems (e.g., Organocatalysis, Metal-Catalyzed Reactions)

Quinoline-based structures are widely recognized for their ability to act as ligands in various catalytic systems. researchgate.netthieme-connect.comthieme-connect.com The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.netthieme-connect.comthieme-connect.com Derivatives of This compound are expected to serve as valuable ligands in both organocatalysis and metal-catalyzed reactions.

Through functionalization of the bromo positions, chiral moieties can be introduced, leading to the formation of chiral ligands for asymmetric catalysis. researchgate.netthieme-connect.comthieme-connect.com The synthesis of a wide array of chiral ligands containing quinoline motifs, such as Schiff bases and oxazolinyl derivatives, has been extensively reviewed. researchgate.netthieme-connect.comthieme-connect.com These ligands, when complexed with transition metals, have been successfully employed in a variety of asymmetric transformations, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.netthieme-connect.comthieme-connect.com

The modular nature of This compound allows for the systematic variation of ligand architecture. For example, the introduction of phosphine (B1218219) or amine groups at the 4- and/or 7-positions would yield multidentate ligands capable of forming stable and catalytically active complexes with metals like palladium, rhodium, and copper.

Catalytic Application Ligand Type Derived from this compound Potential Reactions
Asymmetric CatalysisChiral phosphine-quinoline, Chiral amine-quinolineAsymmetric hydrogenation, Asymmetric C-C coupling
Cross-Coupling ReactionsPhosphine-substituted quinolineSuzuki, Heck, Sonogashira reactions
Oxidation CatalysisN,N-bidentate quinoline derivativesOxidation of alcohols and alkenes

This table outlines potential catalytic applications based on the functionalization of the parent compound.

Components in Functional Materials

The unique photophysical properties of the quinoline scaffold make it an attractive component for the development of advanced functional materials.

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiency and the ease with which their emission properties can be tuned. researchgate.net By modifying the substituents on the quinoline ring, it is possible to alter the emission spectrum, as well as other physical properties relevant to device performance. researchgate.net

The functionalization of This compound with various aromatic and heteroaromatic groups via cross-coupling reactions can lead to the creation of novel materials with tailored HOMO/LUMO energy levels and emission colors. The introduction of electron-donating and electron-accepting groups can influence the intramolecular charge transfer characteristics, which is a key factor in determining the photoluminescence quantum yield and emission wavelength.

The inherent fluorescence of the quinoline core provides a basis for the design of fluorescent probes and sensors. Quinoline-based chemosensors have been developed for the detection of various metal ions, with the quinoline nitrogen and other strategically placed donor atoms acting as the binding site. Quinoline-containing compounds that initially exhibit weak fluorescence can form highly fluorescent complexes with specific metal ions.

Derivatives of This compound , functionalized with appropriate chelating groups at the bromine positions, have the potential to act as selective and sensitive fluorescent sensors. For example, the introduction of a receptor unit capable of binding to a specific analyte can lead to changes in the fluorescence properties of the quinoline fluorophore upon binding, enabling the detection and quantification of the target species.

Supramolecular Chemistry and Molecular Recognition

The planar structure of the quinoline ring and the presence of halogen atoms in This compound make it an interesting building block for supramolecular chemistry and molecular recognition. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that has emerged as a powerful tool in crystal engineering. mdpi.comnih.govrsc.orgnih.gov

Halogen bonding can direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures. nih.govrsc.orgnih.gov The strength and directionality of these interactions can be tuned by the nature of the halogen atom and the electronic properties of the surrounding molecule. In the context of This compound , the two bromine atoms offer multiple sites for halogen bonding, potentially leading to the formation of complex and functional supramolecular assemblies. These assemblies can find applications in areas such as host-guest chemistry, porous materials, and the development of new crystalline forms of functional molecules.

Future Research Directions and Unexplored Avenues for 4,7 Dibromo 6 Methyl 2 Phenylquinoline

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of polysubstituted quinolines remains a significant area of research. While classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses provide access to the quinoline (B57606) core, they often require harsh conditions and can lack regioselectivity. Future research should focus on developing novel synthetic strategies for 4,7-Dibromo-6-methyl-2-phenylquinoline that are both efficient and sustainable.

Modern synthetic methodologies, particularly those employing transition-metal catalysis, offer promising avenues. For instance, palladium-catalyzed cross-coupling reactions could be explored for the late-stage introduction of the phenyl group or the bromine atoms. A potential route could involve the synthesis of a di-bromo-methyl-quinoline core followed by a Suzuki or Stille coupling to introduce the 2-phenyl substituent. Conversely, a phenyl-substituted methyl-quinoline could be selectively brominated, although controlling the regioselectivity of bromination on an activated quinoline ring can be challenging.

The development of one-pot or tandem reactions that combine the quinoline ring formation with its subsequent functionalization would be highly desirable. This could involve, for example, a multicomponent reaction of an appropriately substituted aniline (B41778), an aldehyde, and an alkyne, catalyzed by a transition metal. Such an approach would improve atom economy and reduce waste, aligning with the principles of green chemistry. Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more rapid and sustainable synthetic protocols.

Exploration of New Reactivity Profiles and Cascade Transformations

The two bromine atoms at the 4- and 7-positions of the quinoline ring are key functional handles for further molecular elaboration. Their differential reactivity could be exploited to selectively introduce a variety of substituents, leading to a diverse library of new compounds. Future studies should systematically investigate the reactivity of these bromine atoms in various cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

The electronic environment of the quinoline ring, influenced by the electron-donating methyl group and the electron-withdrawing phenyl and bromo substituents, will play a crucial role in determining the reactivity of the C-Br bonds. It is anticipated that the C4-Br bond, being part of the pyridine (B92270) ring, may exhibit different reactivity compared to the C7-Br bond on the benzene (B151609) ring. A detailed investigation into the kinetics and thermodynamics of these transformations would provide valuable insights for selective functionalization.

Furthermore, the potential for cascade reactions initiated by the transformation of one of the bromo groups should be explored. For example, a Sonogashira coupling at one position could be followed by an intramolecular cyclization involving the other bromo-substituent or another functional group on the phenyl ring. Such cascade transformations would enable the rapid construction of complex polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Integration into Advanced Material Architectures and Functional Systems

The unique combination of a planar aromatic quinoline core, a rotatable phenyl group, and two bromine atoms makes this compound an attractive building block for advanced materials. The bromine atoms can serve as anchoring points for polymerization or for grafting onto surfaces.

Future research could focus on the synthesis of conjugated polymers incorporating the 4,7-disubstituted-6-methyl-2-phenylquinoline unit. The photophysical and electronic properties of these polymers could be tuned by varying the co-monomers, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the heavy bromine atoms could also induce phosphorescence, making these materials interesting for applications in triplet harvesting and sensing.

The ability of the quinoline nitrogen to coordinate with metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. The dibromo-functionality could be used to further link these coordination structures into higher-order architectures. The resulting materials could exhibit interesting properties such as porosity, catalysis, and luminescence.

Further Elucidation of Complex Intermolecular Interactions and Self-Assembly Phenomena

The interplay of various non-covalent interactions, such as π-π stacking, halogen bonding (Br···N, Br···Br), and C-H···π interactions, will govern the solid-state packing and self-assembly behavior of this compound. A detailed understanding of these interactions is crucial for crystal engineering and the design of materials with desired properties.

Future work should involve the growth of high-quality single crystals and their characterization by X-ray diffraction to elucidate the precise molecular packing. Computational modeling, including density functional theory (DFT) calculations, can complement experimental studies by providing insights into the nature and strength of the various intermolecular interactions.

The potential for this molecule to form liquid crystalline phases or to self-assemble into well-defined nanostructures in solution should also be investigated. By modifying the substituents or introducing long alkyl chains, it may be possible to induce self-assembly into structures such as nanofibers, vesicles, or organogels. These self-assembled materials could find applications in areas such as sensing, drug delivery, and organic electronics. The study of the supramolecular chemistry of this compound and its derivatives is a rich and largely unexplored field with the potential for significant discoveries.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing 4,7-Dibromo-6-methyl-2-phenylquinoline?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) and confirms bromine substituents .
  • NMR Spectroscopy :
  • ¹H NMR : Resolves aromatic proton environments (e.g., phenyl and quinoline protons) and methyl group signals (δ ~2.5 ppm) .
  • ¹³C NMR : Assigns carbon environments, distinguishing between sp² (quinoline ring) and sp³ (methyl) carbons .
  • Mass Spectrometry (MS) : Determines molecular weight (M⁺ for C₁₆H₁₁Br₂N: ~377 Da) and fragmentation patterns (e.g., loss of Br or phenyl groups) .
    • Validation : Cross-reference with X-ray crystallography (e.g., dihedral angles for substituent orientation) to confirm structural assignments .

Q. How can this compound be synthesized?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Combine brominated precursors (e.g., 6-methyl-2-phenylquinoline) with brominating agents (e.g., NBS or Br₂) under controlled microwave irradiation (140–160°C, 5–7 hours) for regioselective bromination .
  • Catalytic Systems : Use Lewis acids (e.g., Bi(OTf)₃) to enhance reaction efficiency, monitored via TLC (hexane:ethyl acetate, 9:1) .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) followed by recrystallization (ethyl acetate/hexane) yields high-purity crystals .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate unreacted starting materials using NaOH washes to remove acidic byproducts .
  • Column Chromatography : Optimize eluent polarity (e.g., gradient from hexane to ethyl acetate) based on compound polarity .
  • Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to obtain single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound synthesis?

  • Methodological Answer :

  • Reaction Path Simulations : Apply density functional theory (DFT) to model bromination pathways, identifying transition states and regioselectivity trends .
  • Solvent/Catalyst Screening : Use COSMO-RS or molecular dynamics to predict solvent-catalyst interactions (e.g., Bi(OTf)₃ in acetonitrile) .
  • Data Integration : Combine experimental yields with computational activation energies to refine reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in substituent effects on bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity (e.g., anticancer IC₅₀) of analogs with varying substituents (Br vs. Cl, methyl vs. ethyl) .
  • Crystallographic Analysis : Correlate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with biological potency using X-ray data .
  • Statistical Modeling : Apply multivariate regression to isolate substituent contributions (e.g., Hammett σ values for electronic effects) .

Q. How can factorial design optimize reaction conditions for bromination?

  • Methodological Answer :

  • Variables : Temperature (140–180°C), catalyst loading (1–5 mol%), solvent ratio (acetonitrile:DMSO) .
  • Design : Use a 2³ factorial matrix to assess main effects and interactions .
  • Outcome : Maximize yield and selectivity; e.g., higher temperatures favor 4,7-dibromination over mono-substitution .

Q. What mechanistic insights explain bromine substitution patterns in quinolines?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Bromine directs via σ-complex stabilization at electron-rich positions (C4 and C7) .
  • Kinetic vs. Thermodynamic Control : High-temperature reactions favor thermodynamic products (e.g., 4,7-dibromo vs. 6-bromo intermediates) .
  • Isotopic Labeling : Use ⁸¹Br NMR to track substituent migration during reaction progression .

Notes

  • Contradictions Addressed : Bromine’s steric bulk may reduce catalytic efficiency compared to chlorine; computational modeling helps reconcile these effects .
  • Validation : Always cross-check spectroscopic data with crystallographic results to confirm substituent positions .
  • Ethical Compliance : Adhere to ACS and IUPAC guidelines for reporting synthetic protocols and bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.